molecular formula C12H12F3NO4 B1611465 Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate CAS No. 27240-49-9

Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate

Cat. No. B1611465
CAS RN: 27240-49-9
M. Wt: 291.22 g/mol
InChI Key: ULHMLACUUBNDDD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate is a chemical compound with the molecular formula C<sub>12</sub>H<sub>12</sub>F<sub>3</sub>NO<sub>4</sub> . It belongs to the class of organic compounds known as phenylalanine derivatives.

  • The compound consists of a trifluoroalanine core with a benzyloxy carbonyl group attached to the nitrogen atom.

  • It is often used as a building block in organic synthesis.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of appropriate starting materials, such as trifluoroalanine and a benzyloxy carbonyl reagent.

    • Detailed synthetic procedures and conditions would need to be referenced from relevant literature.





  • Molecular Structure Analysis



    • The molecular structure of Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate consists of a trifluoroalanine backbone with a benzyloxy carbonyl group attached to the nitrogen atom.

    • The compound may exhibit stereoisomerism due to the presence of chiral centers.





  • Chemical Reactions Analysis



    • The compound can participate in various chemical reactions typical of carbonyl compounds, such as nucleophilic additions, acylations, and amidations.

    • Specific reactions would depend on the functional groups present in the molecule.





  • Physical And Chemical Properties Analysis



    • Density : 1.2±0.1 g/cm³

    • Boiling Point : 907.8±65.0 °C at 760 mmHg

    • Vapour Pressure : 0.0±0.3 mmHg at 25°C

    • Molar Refractivity : 160.6±0.3 cm³/mol

    • Polar Surface Area : 201 Ų

    • LogP (octanol-water partition coefficient) : 3.39




  • Safety And Hazards



    • The compound is irritating to eyes, respiratory system, and skin .

    • It is harmful by inhalation, in contact with skin, and if swallowed .

    • Proper safety precautions should be followed when handling this compound.




  • Future Directions



    • Future research could explore the compound’s applications in organic synthesis, medicinal chemistry, or material science.

    • Investigate potential modifications to enhance its properties or reactivity.




    properties

    IUPAC Name

    methyl (2R)-3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H12F3NO4/c1-19-10(17)9(12(13,14)15)16-11(18)20-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,16,18)/t9-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ULHMLACUUBNDDD-SECBINFHSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C(C(F)(F)F)NC(=O)OCC1=CC=CC=C1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    COC(=O)[C@H](C(F)(F)F)NC(=O)OCC1=CC=CC=C1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H12F3NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30441543
    Record name CTK4F9319
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30441543
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    291.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate

    CAS RN

    27240-49-9
    Record name CTK4F9319
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30441543
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate
    Reactant of Route 2
    Reactant of Route 2
    Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate
    Reactant of Route 3
    Reactant of Route 3
    Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate
    Reactant of Route 4
    Reactant of Route 4
    Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate
    Reactant of Route 5
    Reactant of Route 5
    Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate
    Reactant of Route 6
    Reactant of Route 6
    Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.